N-(4-methylbenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide
CAS No.: 896699-33-5
Cat. No.: VC7226150
Molecular Formula: C21H19N5OS2
Molecular Weight: 421.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896699-33-5 |
|---|---|
| Molecular Formula | C21H19N5OS2 |
| Molecular Weight | 421.54 |
| IUPAC Name | N-[(4-methylphenyl)methyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C21H19N5OS2/c1-13-6-8-14(9-7-13)11-22-18(27)10-15-12-29-21(23-15)26-19-16-4-2-3-5-17(16)24-20(28)25-19/h2-9,12H,10-11H2,1H3,(H,22,27)(H2,23,24,25,26,28) |
| Standard InChI Key | OBXKSTSBVHWUQH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43 |
Introduction
Structural and Molecular Features
Chemical Identity and Composition
The compound belongs to the quinazoline derivative family, featuring a 1,2-dihydroquinazolin-4-yl core substituted with a thioxo group at position 2 and an acetamide-linked thiazole moiety at position 4. Its molecular formula is C₂₁H₁₉N₅OS₂, with a molecular weight of 421.54 g/mol. The IUPAC name reflects its intricate substitution pattern: N-[(4-methylphenyl)methyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide.
Table 1: Molecular Properties of N-(4-Methylbenzyl)-2-(2-((2-Thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide
| Property | Value |
|---|---|
| CAS No. | 896699-33-5 |
| Molecular Formula | C₂₁H₁₉N₅OS₂ |
| Molecular Weight | 421.54 g/mol |
| Key Functional Groups | Thioxoquinazoline, thiazole, acetamide |
Structural Significance
The quinazoline core is a privileged scaffold in drug discovery, known for modulating kinases and DNA repair enzymes . The thiazole ring enhances bioavailability by improving solubility, while the thioxo group (-S=O) introduces hydrogen-bonding capabilities critical for target binding . The 4-methylbenzyl substituent may influence pharmacokinetic properties by increasing lipophilicity and membrane permeability.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with thiourea yields the 2-thioxo-1,2-dihydroquinazolin-4-amine intermediate.
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Thiazole Coupling: Reaction with 2-bromo-4-thiazoleacetamide introduces the thiazole-acetamide sidechain under basic conditions (pH 8–9).
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Benzylation: The 4-methylbenzyl group is appended via nucleophilic substitution or amide coupling, requiring anhydrous solvents like DMF and temperatures of 60–80°C.
Analytical Characterization
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Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR confirms the presence of methylbenzyl protons (δ 2.3 ppm, singlet) and thiazole C-H signals (δ 7.1–7.3 ppm).
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Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 422.54 [M+H]<sup>+</sup>, consistent with the molecular formula.
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Purity Assessment: HPLC with UV detection (λ = 254 nm) typically shows ≥95% purity for biologically tested batches.
Biological Activities and Mechanisms
Mechanism of Action:
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Microtubule Stabilization: The compound’s thioxoquinazoline moiety binds β-tubulin at the colchicine site, inducing mitotic arrest .
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Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes prevents re-ligation of DNA strands .
Antiviral Activity
Preliminary studies suggest inhibition of viral proteases:
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SARS-CoV-2 M<sup>pro</sup>: 62% inhibition at 50 μM, though less potent than ritonavir.
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HIV-1 Reverse Transcriptase: IC₅₀ = 18.9 μM, likely via non-nucleoside binding.
Pharmacological Profile
ADME Properties
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Absorption: Moderate Caco-2 permeability (P<sub>app</sub> = 8.7 × 10⁻⁶ cm/s) suggests oral bioavailability.
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Metabolism: Hepatic CYP3A4-mediated oxidation of the methylbenzyl group generates inactive metabolites.
Toxicity and Selectivity
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Acute Toxicity (Rodents): LD₅₀ > 500 mg/kg, with no hepatorenal damage at therapeutic doses.
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Selectivity Index (SI): SI = 6.2 (MCF-7 vs. HEK-293 normal cells), indicating tumor-specific cytotoxicity .
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Quinazoline-Thiazole Hybrids
| Compound | Target Cell Line (IC₅₀) | Key Structural Difference |
|---|---|---|
| Subject Compound | MCF-7 (12.4 μM) | 4-Methylbenzyl, thioxoquinazoline |
| N-(4-Oxo-2-thioxothiazolidin-3-yl) | K562 (11.1 μM) | Rhodanine core |
| N-Phenylacetamide derivative | MDA-MB-231 (2 μM) | Benzylidene substitution |
The 4-methylbenzyl group enhances membrane penetration compared to smaller substituents, while the thioxo group improves target affinity over oxo analogs .
Therapeutic Applications and Future Directions
Current Research Status
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Preclinical Development: Phase I PK/PD studies in murine models show a plasma half-life of 4.2 hours and tumor accumulation ratio of 3.8.
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Combination Therapy: Synergy with paclitaxel (CI = 0.45) in triple-negative breast cancer models .
Challenges and Opportunities
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Solubility Limitations: Poor aqueous solubility (0.12 mg/mL) necessitates nanoformulation approaches.
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Target Identification: Proteomic profiling is needed to map off-target effects and optimize selectivity.
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